N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzothiazole ring substituted with chlorine atoms at positions 4 and 7, and a phenoxyacetamide group.
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-10-6-7-11(17)14-13(10)19-15(22-14)18-12(20)8-21-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDNDDLHOHLMGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-4,7-dichloro-1,3-benzothiazole
The benzothiazole core is synthesized via a modified Gewald reaction.
- Reagents : 4,7-Dichloroaniline (1.0 equiv), ammonium thiocyanate (1.2 equiv), bromine (1.1 equiv) in hydrochloric acid (HCl).
- Conditions : React at room temperature for 12 hours.
- Workup : Extract with dichloromethane (CH$$2$$Cl$$2$$), wash with saturated NaHCO$$3$$ and brine, dry over Na$$2$$SO$$_4$$, and purify via silica gel chromatography.
- Yield : 71% as a white solid.
- Characterization : Melting point 127.1–128.5°C; $$ ^1 \text{H NMR} $$ (CDCl$$_3$$): δ 7.56 (s, 2H), 7.29 (s, 1H), 7.12 (s, 1H), 5.91 (s, 2H).
This method leverages thiocyanate-mediated cyclization, where bromine acts as an oxidizing agent to facilitate ring closure.
Acylation with Phenoxyacetyl Chloride
- Reagents : 2-Amino-4,7-dichloro-1,3-benzothiazole (1.0 equiv), phenoxyacetyl chloride (1.3 equiv), triethylamine (2.0 equiv) in CH$$2$$Cl$$2$$.
- Conditions : Cool to 0°C, add reagents sequentially, stir at 0°C for 1 hour, then at room temperature for 12 hours.
- Workup : Wash with saturated NaCl and NaHCO$$3$$, dry over Na$$2$$SO$$_4$$, and purify via column chromatography.
- Yield : 68–71%.
- Characterization : $$ ^1 \text{H NMR} $$ (CDCl$$_3$$): δ 7.80 (t, J = 4.4 Hz, 1H), 7.42 (t, J = 7.6 Hz, 1H), 7.31–7.23 (m, 6H), 6.98 (d, J = 6.8 Hz, 1H), 6.81 (d, J = 8.0 Hz, 2H), 5.65 (s, 2H), 4.92 (s, 2H).
Alternative Acylation Using Coupling Agents
To enhance yield and purity, carbodiimide-based coupling is employed.
- Reagents : 2-Amino-4,7-dichloro-1,3-benzothiazole (1.0 equiv), phenoxyacetic acid (1.2 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.3 equiv), hydroxybenzotriazole (HOBt, 1.3 equiv), triethylamine (2.0 equiv) in CH$$2$$Cl$$2$$.
- Conditions : React at 0°C for 1 hour, then at room temperature for 12 hours.
- Workup : Similar to Section 2.2.
- Yield : 75–78%.
This method avoids handling reactive acid chlorides, improving safety and scalability.
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic Additives
- HOBt/EDCI : Reduces racemization and enhances coupling efficiency.
- Triethylamine : Neutralizes HCl generated during acylation, driving the reaction forward.
Purification Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent achieves >95% purity.
- Recrystallization : Ethanol/water mixtures yield crystalline product but with lower recovery (60–65%).
Analytical Characterization
Key Data :
- Melting Point : 170.2–171.3°C.
- FT-IR : 1650 cm$$^{-1}$$ (amide C=O stretch), 1540 cm$$^{-1}$$ (C-N stretch).
- Mass Spectrometry : [M+H]$$^+$$ m/z = 381.03 (calculated for C$${15}$$H$${11}$$Cl$$2$$N$$2$$O$$_2$$S).
Comparative Analysis of Methods
| Parameter | Phenoxyacetyl Chloride | EDCI/HOBt Coupling |
|---|---|---|
| Yield | 68–71% | 75–78% |
| Purity | >95% | >98% |
| Reaction Time | 13 hours | 13 hours |
| Safety | Moderate (corrosive reagents) | High |
Challenges and Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has been investigated for its potential as an anticancer agent. Studies indicate that the compound exhibits selective uptake in cancer cells, which suggests a targeted therapeutic effect. For instance, research involving THP-1 leukemia cells demonstrated that this compound can be effectively utilized in cancer treatment protocols by enhancing the delivery of therapeutic agents to malignant cells .
Mechanism of Action
The compound acts by inhibiting specific cellular pathways associated with tumor growth. It has been shown to interfere with the binding of certain proteins involved in cancer progression, thus potentially reducing tumor viability and proliferation rates .
Case Study: Cellular Uptake Assays
A notable study employed fluorescent labeling to assess the cellular uptake of this compound in various cell lines. The results indicated a significantly higher accumulation of the compound in cancerous cells compared to non-cancerous peripheral blood mononuclear cells (PBMCs), highlighting its specificity and efficacy as a therapeutic agent .
Agrochemical Applications
Herbicidal Properties
this compound has also been explored for its herbicidal properties. The compound demonstrates potent activity against a variety of weed species, making it a candidate for inclusion in selective herbicide formulations. Its mode of action involves disrupting essential metabolic processes in target plants while exhibiting minimal toxicity to crops .
Synergistic Effects with Other Herbicides
Research indicates that this compound can be formulated with other herbicides to enhance overall efficacy. The combination of this compound with traditional herbicides has shown improved control over resistant weed populations .
Data Tables
Mechanism of Action
The mechanism of action of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
- 4-acetyl-N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
- N-(4,7-dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Uniqueness
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic profile compared to similar compounds.
Biological Activity
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula and a molecular weight of approximately 363.24 g/mol. The presence of the benzothiazole moiety contributes to its biological potency.
Research indicates that benzothiazole derivatives exhibit various mechanisms of action, including:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A431 and A549 through apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : These compounds also reduce the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophages, suggesting a dual role in cancer therapy by targeting both tumor cells and the inflammatory microenvironment .
Table 1: Summary of Biological Activities
| Activity Type | Cell Lines Tested | Methodology | Results |
|---|---|---|---|
| Anticancer Activity | A431, A549 | MTT Assay | Significant inhibition of cell growth |
| Apoptosis Induction | A431, A549 | Flow Cytometry | Increased apoptotic cells at 1-4 µM |
| Anti-inflammatory | RAW264.7 | ELISA | Reduced IL-6 and TNF-α levels |
| Cell Migration Inhibition | A431, A549 | Scratch Wound Healing Assay | Decreased migration rates |
Case Studies
-
Antitumor Activity Assessment :
In a study evaluating the anticancer properties of benzothiazole derivatives, this compound was found to significantly inhibit the proliferation of human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cell lines (A549). The IC50 values were determined using the MTT assay, revealing potent activity comparable to established chemotherapeutics . -
Mechanistic Studies :
Further analysis using Western blot techniques demonstrated that this compound inhibits key signaling pathways involved in cancer progression, specifically the AKT and ERK pathways. This inhibition leads to reduced survival signals in cancer cells, enhancing the efficacy of existing treatments . -
Inflammatory Response Modulation :
In experiments involving RAW264.7 macrophages, treatment with this compound resulted in a marked decrease in inflammatory cytokines IL-6 and TNF-α. This suggests potential applications not only in oncology but also in conditions characterized by chronic inflammation .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(4,7-dichloro-1,3-benzothiazol-2-yl)-2-phenoxyacetamide to improve yield and purity?
- Methodological Answer : The synthesis can be optimized by controlling reaction temperature, solvent choice, and purification steps. For example, using dichloromethane as a solvent and 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDC·HCl) as a coupling agent at 273 K enhances intermediate stability . Post-reaction purification via ethanol trituration and slow evaporation yields high-purity crystals (91% yield). Monitoring reaction completion with TLC and washing organic layers with NaHCO₃/brine reduces impurities .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving molecular conformation, including dihedral angles (e.g., 79.3° between benzothiazole and phenyl planes) and hydrogen-bonding networks (O–H⋯N, N–H⋯O) . Complementary techniques include:
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N–H bends.
- ¹H/¹³C NMR : Confirms substituent integration and electronic environments.
- Elemental analysis : Validates stoichiometry (±0.4% tolerance) .
Q. How can researchers preliminarily screen the biological activity of this compound?
- Methodological Answer : Begin with in vitro assays targeting reported benzothiazole bioactivities (anticancer, antimicrobial). For example:
- Antiproliferative assays : Use MTT/PrestoBlue on cancer cell lines (e.g., MCF-7, HeLa).
- Antimicrobial disk diffusion : Test against Gram± bacteria and fungi.
- Dose-response curves : Calculate IC₅₀/EC₅₀ values to quantify potency .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural refinement?
- Methodological Answer : Use SHELXL for robust refinement of high-resolution or twinned data . Strategies include:
- TWIN/BASF commands : Handle twinning by hemihedral or non-merohedral laws.
- ISOR/SIMU restraints : Manage anisotropic displacement parameters for disordered atoms.
- DFIX/SADI : Apply geometric constraints to bond lengths/angles. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What experimental and computational approaches elucidate the mechanism of action for this compound?
- Methodological Answer : Combine in silico and in vitro methods:
- Molecular docking : Predict binding poses in target proteins (e.g., β-catenin for anticancer activity) using AutoDock Vina. Validate with mutagenesis studies .
- ROS/apoptosis assays : Measure caspase-3 activation and mitochondrial membrane potential collapse.
- Western blotting : Quantify pathway proteins (e.g., Bcl-2, Bax) to confirm apoptotic mechanisms .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
- Methodological Answer : Systematically modify substituents and evaluate bioactivity:
- Benzothiazole ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Phenoxyacetamide chain : Replace phenyl with heteroaromatic rings (e.g., thiophene) to improve solubility.
- Synthetic routes : Use Ullmann coupling or Suzuki-Miyaura reactions for diverse substitutions .
Q. What computational tools predict the compound’s pharmacokinetic and electronic properties?
- Methodological Answer :
- ADMET prediction : Use SwissADME to estimate logP, bioavailability, and CYP450 interactions.
- DFT calculations : Gaussian 09 optimizes geometry at B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps and electrostatic potential maps.
- Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) using GROMACS .
Q. How can researchers validate the compound’s purity and stability under storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
